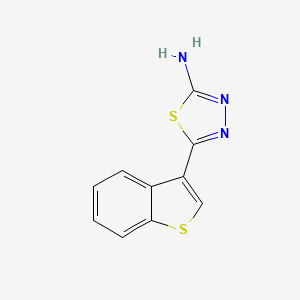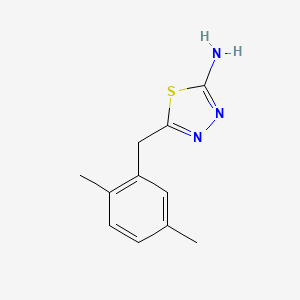
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate isothiourea, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiadiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethylbenzothiazole
- 2,5-Dimethylbenzoxazole
- 2,5-Dimethylbenzimidazole
Comparison
5-(2,5-Dimethylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to benzothiazole, benzoxazole, and benzimidazole derivatives, the thiadiazole ring offers different electronic and steric effects, leading to variations in reactivity and biological activity. The sulfur and nitrogen atoms in the thiadiazole ring can participate in different types of interactions, making this compound a valuable scaffold for drug design and materials science.
Eigenschaften
Molekularformel |
C11H13N3S |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
5-[(2,5-dimethylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-7-3-4-8(2)9(5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) |
InChI-Schlüssel |
ISTDJYJCGBJSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




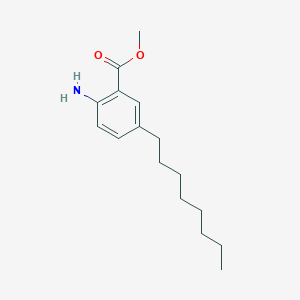

![Methyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13679093.png)
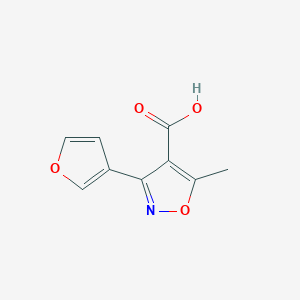
![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)
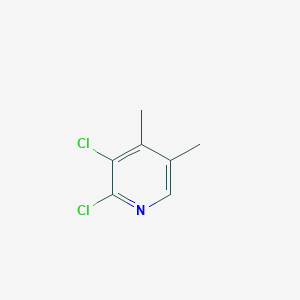
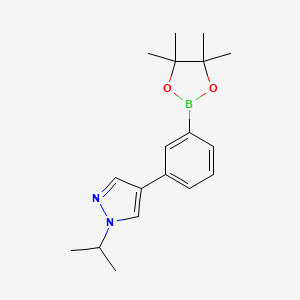
![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)


